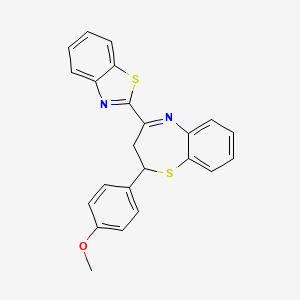

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazole ring fused to a benzothiazepine ring, with a methoxyphenyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

化学反応の分析

Synthetic Routes and Reaction Mechanisms

The compound is synthesized via a 1,4-conjugate addition-cyclization mechanism between 2-aminothiophenol and a functionalized chalcone precursor. Key steps include:

Step 2: Cyclization with 2-Aminothiophenol

The chalcone reacts with 2-aminothiophenol under solvent-free or hexafluoro-2-propanol (HFIP) conditions to form the dihydrobenzothiazepine core . The reaction proceeds via:

-

Michael addition of the amine to the α,β-unsaturated ketone.

-

Cyclization through intramolecular nucleophilic attack.

-

Aromatization (if applicable).

Example Reaction:

Chalcone+2 AminothiophenolHFIP 25 C 1hTarget Compound

Optimized Reaction Conditions

Comparative studies highlight superior efficiency of HFIP as a solvent due to its hydrogen-bonding activation of carbonyl groups .

| Parameter | HFIP Method | Solvent-Free | Bleaching Clay |

|---|---|---|---|

| Yield | 92–95% | 85–90% | 76–82% |

| Reaction Time | 1–2 h | 2–5 min | 3–4 h |

| Catalyst | None | K₄[Fe(CN)₆] | Bleaching clay |

| Workup Complexity | Low | Low | Moderate |

Spectral Characterization

The compound’s structure is confirmed via:

-

¹H NMR (CDCl₃, 300 MHz):

-

¹³C NMR (CDCl₃, 75 MHz):

-

MS (ES+) m/z:

Functionalization and Derivatives

The compound serves as a precursor for derivatives via:

-

Electrophilic Substitution : Bromination at the benzothiazole C-5 position.

-

O-Methylation : Protection of phenolic -OH groups using methyl iodide.

-

Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups .

Notable Derivatives:

| Derivative | Modification | Biological Activity |

|---|---|---|

| 4-(5-Bromo-1,3-benzothiazol-2-yl)-analog | Bromination at C-5 | Enhanced EGFR inhibition |

| 4-Methoxy-protected form | O-Methylation | Improved metabolic stability |

Mechanistic Insights

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine have shown efficacy against various cancer cell lines. A review highlighted that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation and survival .

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. A study focused on benzothiazole–isoquinoline derivatives found that specific compounds could inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . These findings suggest potential applications in treating neurodegenerative disorders complicated by depression.

Antimicrobial Properties

The compound's structural features are also associated with antimicrobial activity. Benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal effects against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes .

Case Study 1: Neurodegenerative Disease Treatment

In a study evaluating the effectiveness of benzothiazole derivatives for treating neurodegenerative diseases, a specific compound demonstrated high inhibitory activity against MAO-B and BuChE. This compound showed promising results in reducing immobility in forced swim tests, indicating potential antidepressant effects alongside neuroprotection .

Case Study 2: Anticancer Activity Assessment

A comparative analysis of several benzothiazole derivatives revealed that those with a methoxy substitution exhibited enhanced cytotoxicity against pancreatic cancer cells. The study employed MTT assays to assess cell viability and confirmed that these compounds could significantly inhibit cancer cell proliferation .

作用機序

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Benzothiazepine derivatives: Compounds with similar core structures but different substituents.

Benzothiazole derivatives: Compounds with variations in the benzothiazole ring.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine stands out due to its unique combination of a benzothiazole and benzothiazepine ring system, along with the methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

生物活性

4-(1,3-Benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials. The findings are supported by various studies and data tables that illustrate the compound's efficacy in different biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N1O2S2 with a molecular weight of approximately 269.32 g/mol. The compound features a benzothiazole moiety that is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13N1O2S2 |

| Molecular Weight | 269.32 g/mol |

| InChI | InChI=1S/C15H11NO2S/c1-18... |

| LogP | 3.53590 |

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,5-benzothiazepine exhibit promising anticancer properties. A study synthesized a series of benzothiazepines and evaluated their activity against various cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). Among them, certain derivatives showed significant inhibition of cell proliferation and were found to be more effective than standard chemotherapeutics like methotrexate .

Key Findings:

- Cell Lines Tested: HT-29 (colon), MCF-7 (breast), DU-145 (prostate).

- Inhibition Rates: Compounds BT18, BT19, and BT20 showed inhibition rates of 64.5%, 57.3%, and 55.8% against EGFR tyrosine kinase respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzothiazepine derivatives possess considerable activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives ranged between 2–6 μg/mL .

Antimicrobial Efficacy:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 6 |

| Candida albicans | 3 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vivo studies using rat models. Compounds derived from benzothiazepines exhibited significant reduction in inflammation compared to standard drugs like diclofenac .

In Vivo Results:

- Dosage: 10 mg/kg body weight showed notable effects.

Other Biological Activities

Beyond anticancer and antimicrobial effects, benzothiazepines have shown potential in various other therapeutic areas:

- Anticonvulsant Activity: Some derivatives demonstrated efficacy comparable to standard anticonvulsants in animal models .

- Antiangiogenic Properties: Compounds inhibited capillary proliferation in vitro, indicating potential in treating diseases characterized by abnormal blood vessel growth .

Case Studies

A review highlighted several case studies involving the synthesis and pharmacological profiling of benzothiazepine derivatives:

- Study on Anticancer Activity: Focused on the structure-activity relationship (SAR) revealing specific substitutions that enhance efficacy.

- Antimicrobial Screening: Demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

特性

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS2/c1-26-16-12-10-15(11-13-16)22-14-19(24-17-6-2-4-8-20(17)27-22)23-25-18-7-3-5-9-21(18)28-23/h2-13,22H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYUBQLONBGZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。